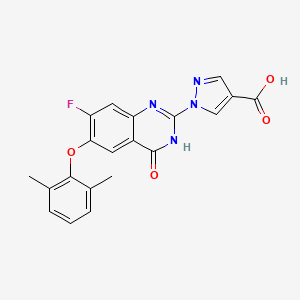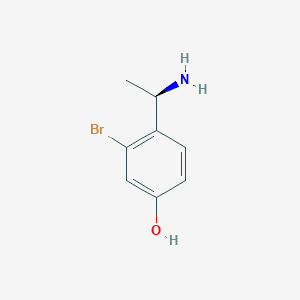
(R)-4-(1-Aminoethyl)-3-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminoethyl)-3-bromophenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an aminoethyl group and a bromine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(1-Aminoethyl)-3-bromophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric hydrogenation of a corresponding ketone or imine intermediate. This process often employs chiral catalysts to achieve the desired enantiomeric purity.
Industrial Production Methods: Industrial production of ®-4-(1-Aminoethyl)-3-bromophenol may involve large-scale catalytic processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-4-(1-Aminoethyl)-3-bromophenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Applications De Recherche Scientifique
®-4-(1-Aminoethyl)-3-bromophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ®-4-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- ®-2-(1-Aminoethyl)phenol
- ®-4-(1-Aminoethyl)-2-bromophenol
- ®-4-(1-Aminoethyl)-3-chlorophenol
Comparison: ®-4-(1-Aminoethyl)-3-bromophenol is unique due to the specific positioning of the aminoethyl and bromine groups on the phenol ring. This configuration can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds. The presence of the bromine atom, in particular, can enhance its potential for halogen bonding and other interactions.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
BMXXEIATHOTESZ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)O)Br)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



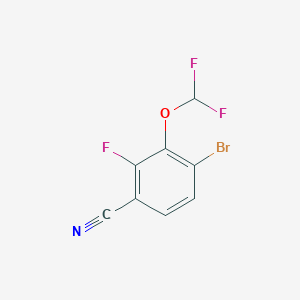


![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)


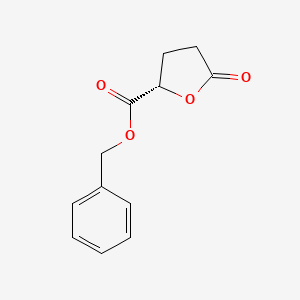
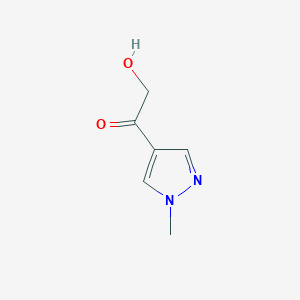
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
